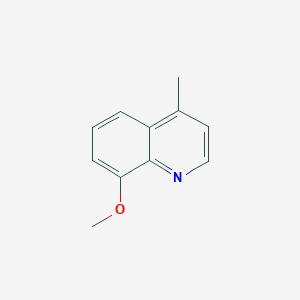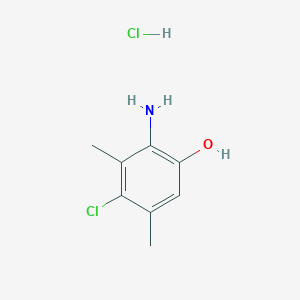
2-Amino-4-chlor-3,5-dimethylphenolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), and two methyl groups (-CH3) on a phenol ring (a benzene ring with a hydroxyl group, -OH). The “hydrochloride” part indicates that it’s a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure would consist of a phenol ring with the various groups attached at the 2nd, 4th, and 5th positions. The exact spatial configuration would depend on the specific synthesis process and conditions .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But in general, phenolic compounds can undergo reactions typical of alcohols (due to the -OH group), aromatic compounds (due to the benzene ring), and amines (due to the -NH2 group) .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomikforschung als biochemisches Werkzeug verwendet . Ihre Eigenschaften können in der Untersuchung der Proteinexpression, -modifikation und -interaktion genutzt werden, die für das Verständnis zellulärer Funktionen und Krankheitsmechanismen entscheidend sind.
Organische Synthese
In der organischen Chemie dient 2-Amino-4-chlor-3,5-dimethylphenolhydrochlorid als Ausgangsmaterial für die Synthese komplexer Moleküle. Es durchläuft Reaktionen an der benzylischen Position, wie z. B. freie Radikalbromierung, nukleophile Substitution und Oxidation, die für die Konstruktion pharmakologisch aktiver Verbindungen grundlegend sind .
Pharmakologie
Diese Chemikalie ist ein Vorläufer bei der Synthese verschiedener Arzneimittel. Sie ist besonders wichtig bei der Entwicklung selektiver Inhibitoren für Histondeacetylase 6 (HDAC6) und zeigt potenzielle therapeutische Anwendungen.
Biochemie
Die Verbindung findet Anwendungen in der Biochemie, insbesondere in der Untersuchung der Enzymkinetik und -mechanismen. Ihre Reaktivität mit verschiedenen Biomolekülen kann zum Verständnis der Stoffwechselwege und Enzym-Substrat-Interaktionen beitragen .
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard oder Reagenz in der Chromatographie und Spektrophotometrie verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren .
Materialwissenschaften
Die einzigartigen Eigenschaften der Verbindung können in den Materialwissenschaften genutzt werden, um neuartige Materialien mit spezifischen Funktionen zu schaffen. Ihre Rolle bei der Entwicklung neuer Synthesewege kann zur Produktion von fortschrittlichen Materialien mit verbesserten Eigenschaften führen .
Umweltwissenschaften
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit erwähnt werden, deutet die Rolle der Verbindung bei der Synthese anderer Chemikalien auf ihre potenzielle Verwendung bei der Entwicklung umweltfreundlicher Materialien und Prozesse hin .
Medizinische Chemie
In der medizinischen Chemie wird sie zur strukturellen Modifikation von Molekülen verwendet, um ihre pharmakologischen Eigenschaften zu verbessern. Dies kann zur Entdeckung neuer Medikamente mit besserer Wirksamkeit und reduzierten Nebenwirkungen führen.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with benzylic positions . The compound might also have a role in the synthesis of indole derivatives, which are prevalent in selected alkaloids .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to be involved in various reactions, including nitration and conversion from the nitro group to an amine .
Pharmacokinetics
A similar compound, 2,4-dichloro-3,5-dimethylphenol, is known to be slightly soluble in water and very soluble in organic solvents such as alcohol, ether, and ketone . This could potentially impact the bioavailability of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride.
Result of Action
Similar compounds have been found to exhibit high tyrosinase inhibitory behavior .
Action Environment
The action of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride can be influenced by environmental factors. For instance, it’s known that 4-amino-2,5-dimethylphenol should be stored in a cool, dry place, away from fire sources and oxidizers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. It also interacts with hydroxylamine to form oximes and hydrazones . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can participate in free radical bromination and nucleophilic substitution reactions . These interactions result in changes in gene expression and other molecular processes, providing insights into the compound’s mechanism of action.
Eigenschaften
IUPAC Name |
2-amino-4-chloro-3,5-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYFSATLRRGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052530-87-6 |
Source


|
| Record name | Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


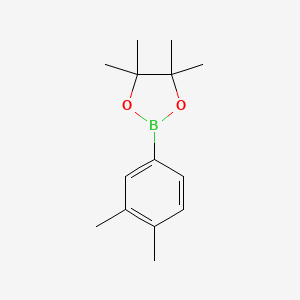



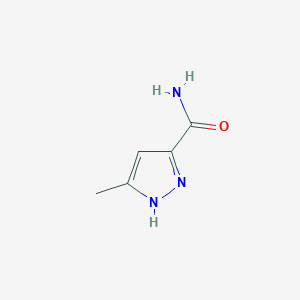


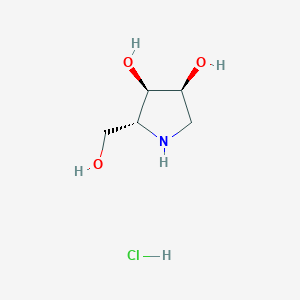
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)



